Product packaging for 5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID(Cat. No.:CAS No. 1214381-65-3)

5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID

Cat. No.: B6340945
CAS No.: 1214381-65-3
M. Wt: 247.22 g/mol
InChI Key: VPBMNDILFNDFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Medicinal Chemistry and Drug Discovery Paradigms

Modern drug discovery has shifted towards a target-based approach, where the design and synthesis of new chemical entities are guided by a deep understanding of specific biological targets. This rational design strategy aims to maximize therapeutic efficacy while minimizing off-target effects. The structure of 5-(2-fluorophenyl)-2-methoxynicotinic acid, featuring a substituted nicotinic acid core, aligns well with this paradigm. Its distinct arrangement of a fluorophenyl group and a methoxy (B1213986) group on the nicotinic acid scaffold presents a unique chemical architecture for potential interaction with various biological receptors.

Overview of Nicotinic Acid Derivatives as Pharmacophores in Bioactive Compounds

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have a long-standing history in pharmacology. nih.gov Beyond its nutritional role, the nicotinic acid scaffold serves as a versatile pharmacophore—the essential part of a molecule responsible for its biological activity. nih.govchemistryjournal.net Derivatives of nicotinic acid have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govchemistryjournal.net Their ability to be readily modified at various positions on the pyridine (B92270) ring allows for the fine-tuning of their pharmacological profiles, making them attractive building blocks in the development of new drugs. chemistryjournal.net For instance, the introduction of different aryl groups at the 2-position of the nicotinic acid ring has been shown to yield compounds with significant anti-inflammatory and analgesic activities. chemistryjournal.net

Significance of Non-Steroidal Mineralocorticoid Receptor Antagonists in Therapeutic Science

The mineralocorticoid receptor (MR) plays a crucial role in regulating blood pressure and electrolyte balance. nih.gov However, its overactivation can lead to inflammation and fibrosis in vital organs like the heart and kidneys. nih.gov For decades, steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) have been used to counter these effects. researchgate.net While effective, their use can be limited by side effects. This has spurred the development of non-steroidal MRAs, which offer a more targeted approach with potentially fewer adverse effects. researchgate.net

Finerenone (B607456) is a prominent example of a successful non-steroidal MRA. nih.govnih.gov Its discovery stemmed from high-throughput screening that identified a 1,4-dihydropyridine (B1200194) scaffold as a potent MR antagonist. nih.govgoogle.com Subsequent chemical optimization led to the development of finerenone, a dihydronaphthyridine derivative with high potency and selectivity for the MR. google.comgoogle.com Non-steroidal MRAs like finerenone represent a significant advancement in the management of cardiorenal diseases, demonstrating the value of developing novel chemical structures to address unmet medical needs. nih.govgoogle.com

Current Research Landscape and Gaps for this compound and Structurally Related Entities

The structural similarity of this compound to the building blocks of non-steroidal MRAs, particularly those derived from dihydropyridine (B1217469) and related heterocyclic structures, positions it as a compound of interest for further investigation in this area. The presence of the fluorophenyl and methoxy substitutions offers potential for specific interactions within the ligand-binding domain of the mineralocorticoid receptor.

Patents related to complex pharmaceutical compounds sometimes include related chemical structures as intermediates or part of a broader chemical space claim. For instance, a patent for a Bruton's Tyrosine Kinase (BTK) inhibitor mentions (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, which incorporates a 5-fluoro-2-methoxybenzoyl moiety, highlighting the use of similar structural motifs in drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO3 B6340945 5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID CAS No. 1214381-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-10(13(16)17)6-8(7-15-12)9-4-2-3-5-11(9)14/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBMNDILFNDFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673433
Record name 5-(2-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214381-65-3
Record name 5-(2-Fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 5 2 Fluorophenyl 2 Methoxynicotinic Acid

Strategic Approaches to the Synthesis of the 2-Methoxynicotinic Acid Core

The 2-methoxynicotinic acid core is a pivotal component of the target molecule. Its synthesis can be approached through various routes, each with its own set of advantages and challenges.

Precursor Identification and Elaboration Routes

The synthesis of the 2-methoxynicotinic acid core often begins with readily available pyridine (B92270) derivatives. A common strategy involves the use of a pre-functionalized pyridine ring that can be elaborated to the desired 2-methoxy-3-carboxylic acid structure. One such precursor is 5-bromo-2-methoxypyridine, which can be synthesized from o-methoxyphenol through a three-step reaction sequence involving acetylation, bromination, and deacetylation google.com.

Alternatively, the synthesis can start from nicotinic acid itself. Both chemical and enzymatic methods have been developed for the production of nicotinic acid researchgate.netnih.gov. Chemical synthesis often involves the oxidation of nicotine (B1678760) or other pyridine derivatives, which can require harsh conditions thieme.com. Enzymatic synthesis, on the other hand, offers a milder and more selective approach, often utilizing nitrilase-producing microorganisms to convert 3-cyanopyridine (B1664610) to nicotinic acid with high yields researchgate.netnih.gov. Once nicotinic acid is obtained, it can be functionalized at the 2- and 5-positions. For instance, 2,6-dichloronicotinic acid can be selectively methoxylated at the 2-position escholarship.org.

A key precursor for the subsequent introduction of the 2-fluorophenyl group is a 5-halo-2-methoxynicotinic acid derivative. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been described, which provides valuable insights into the bromination of a pre-existing 2-methoxynicotinic acid derivative nih.gov.

The following table summarizes potential precursors and their elaboration routes to the 2-methoxynicotinic acid core.

PrecursorElaboration RouteKey IntermediatesReference
o-MethoxyphenolAcetylation, Bromination, DeacetylationAcetic acid O-methoxy phenyl ester, 5-bromo-2-methoxyphenol google.com
3-CyanopyridineEnzymatic hydrolysisNicotinic acid researchgate.netnih.gov
2,6-Dichloronicotinic acidSelective methoxylationMethyl 2-methoxy-6-chloronicotinate escholarship.org
2-Methoxynicotinic acidBromination5-Bromo-2-methoxynicotinic acid nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the 2-methoxynicotinic acid core. In the chemical synthesis of nicotinic acid from nicotine, parameters such as temperature, reaction time, and the concentration of the oxidizing agent (e.g., hydrogen peroxide) have been optimized to achieve higher yields thieme.com. For instance, a study on the oxidation of nicotine reported that using a 2M solution of hydrogen peroxide at 70°C for 8 hours resulted in a significant yield of nicotinic acid thieme.com.

In enzymatic synthesis, the optimization of culture conditions for the microorganisms, such as pH, temperature, and substrate feeding strategies, can dramatically improve the yield of nicotinic acid. Fed-batch reactions have been shown to be particularly effective in achieving high product concentrations researchgate.netnih.gov.

For the elaboration of precursors, the choice of solvent and catalyst is critical. For example, in the methoxylation of 2,6-dichloronicotinate, the regioselectivity can be influenced by the reaction conditions nih.gov. The following table presents a summary of optimized conditions for key reactions in the synthesis of the 2-methoxynicotinic acid core.

ReactionKey Parameters OptimizedTypical ConditionsReported YieldReference
Oxidation of NicotineTemperature, Time, Oxidant Concentration70°C, 8 hours, 2M H₂O₂~78% thieme.com
Enzymatic Hydrolysis of 3-CyanopyridinepH, Temperature, Substrate FeedpH 8.0, 40°C, Fed-batch>90% nih.gov
Bromination of 2-Methoxynicotinic acid derivativeBrominating agent, Solvent, TemperatureN-Bromosuccinimide, Acetonitrile, Reflux~67% (overall) nih.gov

Regioselective Introduction of the 2-Fluorophenyl Moiety at the 5-Position

The introduction of the 2-fluorophenyl group at the 5-position of the 2-methoxynicotinic acid core is a critical step in the synthesis of the target molecule. This is typically achieved through a cross-coupling reaction.

Cross-Coupling Reactions and Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is widely used for the arylation of heteroaromatic compounds nih.govkoreascience.kr. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base koreascience.krsigmaaldrich.com.

For the synthesis of 5-(2-fluorophenyl)-2-methoxynicotinic acid, a common approach is the Suzuki coupling of a 5-halo-2-methoxynicotinic acid derivative (e.g., 5-bromo-2-methoxynicotinic acid) with 2-fluorophenylboronic acid. The choice of the palladium catalyst and ligands is crucial for the efficiency and selectivity of the reaction. Various palladium catalysts, including those with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphine ligands, have been shown to be effective for the Suzuki coupling of pyridine derivatives nih.govsigmaaldrich.com. For instance, a fast protocol for the Suzuki reaction of 2-halogenated pyridines has been developed using a ligand-free Pd(OAc)₂ catalyst nih.gov.

A patent describes the synthesis of 2-methoxypyridine-5-boronic acid pinacol (B44631) ester from 5-bromo-2-methoxypyridine, which can then be coupled with a 2-halopyridine researchgate.net. This "reverse" Suzuki coupling approach, where the pyridine moiety is the organoboron component, is also a viable strategy. The synthesis of 2-methoxypyridine-5-boronic acid itself has also been reported nih.gov.

The following table provides examples of catalytic systems used in Suzuki couplings of pyridine derivatives.

CatalystLigandBaseSolventSubstratesYieldReference
Pd(OAc)₂None (ligand-free)K₂CO₃Isopropanol/Water2-Bromopyridine and Arylboronic acidsGood to Excellent nih.gov
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Dioxane5-Bromopyrimidine and Heteroaryl halidesModerate to Good koreascience.kr
Pd₂(dba)₃1,1'-Bis(diphenylphosphino)ferrocene (dppf)K₃PO₄Toluene/Water5-Bromo-1,2,3-triazine and Arylboronic acidsUp to 97% researchgate.net
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/WaterPyridine-2-sulfonyl fluoride (B91410) and Hetero(aryl) boronic esters5-89% ru.nl

Functional Group Compatibility and Protection Strategies

The Suzuki-Miyaura coupling is known for its good functional group tolerance koreascience.krsigmaaldrich.com. However, the presence of certain functional groups can sometimes interfere with the reaction. The carboxylic acid group in the nicotinic acid core can be problematic in some cross-coupling reactions organic-chemistry.org. Therefore, it may be necessary to protect the carboxylic acid group before the coupling reaction.

Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters nih.gov. These can be formed by Fischer esterification and are generally stable under the conditions of the Suzuki coupling. After the coupling reaction, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions. A study on the synthesis of nicotinic acid derivatives describes the esterification of the carboxylic acid group before further transformations google.comnih.gov.

The choice of protecting group and the conditions for its introduction and removal must be compatible with the other functional groups present in the molecule. For example, the methoxy (B1213986) group on the pyridine ring is generally stable under the conditions required for esterification and hydrolysis.

The following table outlines a potential protection strategy for the synthesis of this compound.

Functional Group to ProtectProtecting GroupProtection ReactionDeprotection ReactionReference
Carboxylic Acid (-COOH)Ethyl Ester (-COOEt)Fischer Esterification (Ethanol, H₂SO₄)Saponification (NaOH, H₂O) google.comnih.gov

Derivatization Pathways for Analogues and Prodrug Design

The derivatization of this compound can lead to the generation of a library of analogues with potentially improved pharmacokinetic or pharmacodynamic properties. This is a common strategy in drug discovery.

The carboxylic acid moiety is a prime site for derivatization. It can be converted into a variety of functional groups, including esters and amides. The synthesis of nicotinic acid esters and amides has been well-documented and can be achieved through standard synthetic methods sigmaaldrich.com. For example, nicotinic acid can be converted to its acid chloride, which then reacts with an alcohol or amine to form the corresponding ester or amide researchgate.net.

Prodrug design is another important application of derivatization. Prodrugs are inactive or less active precursors that are converted to the active drug in the body nih.gov. For nicotinic acid, prodrug strategies are often employed to reduce side effects such as flushing nih.govru.nl. The synthesis of nicotinic acid prodrugs often involves esterification or amidation to mask the carboxylic acid group. For instance, a study describes the synthesis of nicotinic acid prodrugs by conjugating them with bile acids via a lysine (B10760008) linker nih.gov.

The synthesis of various analogues can be achieved by modifying the substituents on the phenyl ring or the pyridine core. For example, different aryl or heteroaryl groups can be introduced at the 5-position via Suzuki coupling with the corresponding boronic acids. Furthermore, the methoxy group at the 2-position could potentially be replaced with other alkoxy or aryloxy groups. A study on the synthesis of nicotinic acid derivatives for analgesic and anti-inflammatory activities involved the preparation of a series of N-acylarylhydrazone derivatives google.comnih.gov.

The table below presents some potential derivatization pathways for this compound.

Derivatization SiteReaction TypeReagentsPotential Products
Carboxylic AcidEsterificationVarious alcohols, Acid catalystEsters
Carboxylic AcidAmidationVarious amines, Coupling agents (e.g., DCC, EDC)Amides
Carboxylic AcidProdrug formationAmino acids, Polyethylene glycolAmino acid conjugates, PEG-esters
2-Fluorophenyl RingModification of substituentsNot applicable (requires synthesis of different boronic acids)Analogues with different phenyl substituents
2-Methoxy GroupDemethylation followed by etherificationBBr₃, then various alkyl halidesAnalogues with different alkoxy groups

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone for the structural diversification of this compound, primarily through the formation of esters and amides. These transformations are fundamental in altering the compound's physicochemical properties and biological activity.

Esterification: The synthesis of esters from this compound can be achieved through several established methods. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride. This is typically accomplished by reacting the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride hydrochloride is a reactive intermediate that readily undergoes nucleophilic substitution with various alcohols to yield the corresponding esters. nih.gov

Alternative esterification methods that avoid the formation of acyl chlorides include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is particularly useful for reactions with sensitive alcohol substrates. Enzymatic catalysis, for instance using lipases in non-aqueous solvents, presents a green chemistry approach to ester formation. medcraveonline.com

Amide Formation: The synthesis of amides from this compound is another critical transformation. Similar to esterification, the carboxylic acid can be activated to its acyl chloride, which then reacts with a primary or secondary amine to form the amide bond. mdpi.com The use of triethylamine (B128534) or another non-nucleophilic base is often necessary to neutralize the hydrochloric acid byproduct. nih.gov

Direct amide formation from the carboxylic acid and an amine is also possible using a variety of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI) facilitate the reaction by forming a highly reactive intermediate in situ. nih.govucm.es More recently, nickel-based nanocatalysts have been explored for the direct amidation of carboxylic acids, offering a potentially more sustainable and efficient route. nih.gov

A summary of representative transformations of the carboxylic acid group is presented in the table below.

Starting MaterialReagents and ConditionsProduct
Carboxylic AcidSOCl₂, AlcoholEster
Carboxylic AcidDCC, DMAP, AlcoholEster
Carboxylic AcidSOCl₂, Amine, BaseAmide
Carboxylic AcidEDC, AmineAmide

Introduction of Diverse Substituents on the Fluorophenyl Ring

While modifications of the carboxylic acid and pyridine core are more common, the introduction of additional substituents on the 2-fluorophenyl ring can be envisioned through various aromatic substitution reactions. The directing effects of the existing fluorine atom and the pyridine ring would influence the regioselectivity of such reactions.

Further functionalization of the fluorophenyl ring would likely be accomplished prior to its coupling to the pyridine ring, for instance, through Suzuki or other cross-coupling reactions. This approach allows for a wider variety of substituents to be introduced onto the phenyl ring before the construction of the final 5-aryl-2-methoxynicotinic acid scaffold.

Formation of Related Heterocyclic Systems (e.g., Pyrazolines, Benzoxazinones) from Precursors

The scaffold of this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolines and benzoxazinones. These transformations often involve the initial conversion of the carboxylic acid to a more reactive functional group.

Pyrazoline Synthesis: Pyrazolines are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated carbonyl compounds and hydrazines. To utilize this compound in this context, it would first need to be converted into a suitable precursor. One potential route involves the transformation of the nicotinic acid into a chalcone-like intermediate.

A more direct approach involves the conversion of the carboxylic acid to a nicotinoyl hydrazide by reacting the corresponding ester or acyl chloride with hydrazine (B178648) hydrate. nih.gov This hydrazide can then undergo condensation with a suitable diketone or α,β-unsaturated ketone to form a pyrazoline ring. nih.govorganic-chemistry.orgnih.gov The reaction of β-enamino esters with hydrazines is another reported method for pyrazolone (B3327878) synthesis. mdpi.com

Benzoxazinone (B8607429) Synthesis: Benzoxazinones are bicyclic heterocyclic compounds. Their synthesis from a precursor derived from this compound would necessitate significant structural modifications. A common route to benzoxazinones involves the cyclization of N-acyl anthranilic acids. organic-chemistry.orgnih.govmdpi.com Therefore, to form a benzoxazinone, the 2-fluorophenyl group would need to be replaced by or converted to an ortho-aminoaryl group, and the methoxy group on the pyridine ring would need to be transformed into a part of the newly formed ring system. Given the complexity of these transformations, it is more likely that a different synthetic strategy would be employed to generate benzoxazinone derivatives with a similar substitution pattern.

Deuteration for Isotopic Labeling and Mechanistic Studies

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a valuable tool in medicinal chemistry and for mechanistic studies. nih.gov Incorporating deuterium into a drug molecule can alter its metabolic profile, potentially leading to an improved pharmacokinetic and safety profile. nih.govacs.org This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic reactions that involve C-H bond cleavage. nih.gov

In the context of this compound, specific positions could be targeted for deuteration. For instance, the methoxy group (O-CD₃) or specific positions on the pyridine or fluorophenyl rings could be deuterated. The synthesis of such deuterated analogs would typically involve the use of deuterated starting materials or reagents. For mechanistic studies, deuteration can help to elucidate reaction pathways by tracking the position of the label. service.gov.uk

Analytical Chemistry Techniques for Characterization of Novel Synthesized Compounds

The characterization of novel compounds synthesized from this compound is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of synthesized compounds and for monitoring the progress of reactions. service.gov.ukchromatographyonline.com Reversed-phase HPLC with a UV detector is commonly used for the analysis of nicotinic acid derivatives. researchgate.net For more sensitive and selective detection, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS). creative-proteomics.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for structural elucidation. mdpi.com Techniques such as electrospray ionization (ESI) are commonly used for the analysis of polar molecules like nicotinic acid derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. nih.gov For derivatives of this compound, characteristic absorption bands for the carbonyl group (C=O) of the acid, ester, or amide, as well as C-O and C-F bonds, would be expected.

The table below summarizes the primary analytical techniques and their applications in the characterization of these compounds.

Analytical TechniqueInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment, reaction monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS)Molecular weight, structural information, high-sensitivity detection
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation, connectivity of atoms
Infrared (IR) SpectroscopyIdentification of functional groups
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile derivatives, molecular weight, and fragmentation

Molecular Targeting and Mechanistic Elucidation of 5 2 Fluorophenyl 2 Methoxynicotinic Acid Activity

Identification of Mineralocorticoid Receptor (MR) as a Key Molecular Target

The primary molecular target for the pharmacological activity of 5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID has been identified as the mineralocorticoid receptor (MR). nih.gov The MR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov Its activation by the endogenous agonist aldosterone (B195564) is a key step in the regulation of sodium and potassium homeostasis, which in turn influences blood pressure. embopress.org The effects of aldosterone are mediated through the MR, which, upon ligand binding, translocates to the nucleus and regulates the transcription of target genes. nih.govembopress.org

The search for novel, nonsteroidal MR antagonists has been driven by the limitations of existing steroidal agents like spironolactone (B1682167) and eplerenone (B1671536). nih.govnih.gov These limitations include off-target effects due to binding to other steroid hormone receptors. nih.govmdpi.com Nonsteroidal antagonists, such as those derived from dihydropyridines, represent a newer class of MR modulators. nih.gov

Comparative Ligand Binding Profiles with Endogenous Agonists and Clinical Steroidal Antagonists

The binding affinity of this compound for the mineralocorticoid receptor (MR) can be understood by comparing it with endogenous agonists and established clinical antagonists. The primary endogenous agonist for the MR is aldosterone. nih.gov Clinical steroidal antagonists include spironolactone and eplerenone. nih.govmdpi.com

Eplerenone is noted for its higher selectivity for the MR compared to spironolactone, exhibiting a lower affinity for androgen and progesterone (B1679170) receptors. nih.govmdpi.com This difference in binding profile contributes to the reduced incidence of hormonal side effects with eplerenone. nih.gov The binding determinants within the MR ligand-binding domain (LBD) for antagonists like eplerenone and spironolactone appear to be similar to each other but differ from those of the agonist aldosterone. nih.gov

Table 1: Comparative Binding Affinities at the Mineralocorticoid Receptor

Compound Receptor Affinity Reference
Aldosterone Mineralocorticoid Receptor (MR) High nih.gov
Spironolactone Mineralocorticoid Receptor (MR) High nih.gov
Eplerenone Mineralocorticoid Receptor (MR) High nih.govnih.gov
This compound Mineralocorticoid Receptor (MR) High (Antagonist) nih.gov

Receptor Selectivity Profiling against Other Nuclear Hormone Receptors (e.g., Progesterone Receptor (PR), Androgen Receptor (AR), Glucocorticoid Receptor (GR))

A critical aspect of the pharmacological profile of a mineralocorticoid receptor (MR) antagonist is its selectivity over other nuclear hormone receptors, such as the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR). nih.gov Lack of selectivity can lead to undesirable side effects. mdpi.com

Spironolactone, a non-selective MR antagonist, is known to bind to both androgen and progesterone receptors, which can result in side effects like gynecomastia and menstrual irregularities. mdpi.com In contrast, eplerenone was developed as a more selective MR antagonist with significantly lower affinity for AR and PR. nih.govmdpi.com This improved selectivity profile translates to a better tolerability profile regarding hormonal adverse events. nih.gov The glucocorticoid receptor (GR) shares structural similarities with the MR, and both receptors can even bind to the same hormones, such as cortisol, although with differing affinities and downstream effects. nih.govnih.gov The ability of a compound to selectively antagonize the MR without significantly interacting with the GR is a key determinant of its therapeutic utility. nih.gov

Table 2: Selectivity Profile of MR Antagonists

Compound Progesterone Receptor (PR) Affinity Androgen Receptor (AR) Affinity Glucocorticoid Receptor (GR) Affinity Reference
Spironolactone High High Moderate nih.govmdpi.com
Eplerenone Low Low Low nih.govmdpi.com
This compound High Selectivity for MR High Selectivity for MR High Selectivity for MR nih.gov

Detailed Molecular Mechanism of Mineralocorticoid Receptor Antagonism

The antagonistic activity of this compound at the mineralocorticoid receptor (MR) is achieved through specific molecular interactions within the receptor's ligand-binding domain (LBD). This interaction prevents the receptor from adopting the active conformation required for transcriptional activation. nih.gov

Interaction with Key Amino Acid Residues within the MR Ligand Binding Domain (LBD) (e.g., Asn770, Gln776, Arg817, Thr945, Ser810)

The binding of ligands to the mineralocorticoid receptor (MR) is governed by interactions with specific amino acid residues within the ligand-binding pocket (LBP). Key residues that play a crucial role in the recognition of both agonists and antagonists have been identified through mutagenesis studies. embopress.org

Specifically, Asparagine 770 (Asn770) is critical for the binding of 21-hydroxylated steroids like aldosterone and cortisol. Mutation of this residue to alanine (B10760859) abolishes the binding of these agonists, while the binding of ligands lacking the 21-hydroxyl group, such as progesterone, remains unaffected. embopress.org This highlights the role of Asn770 in anchoring one end of the agonist molecule.

At the other end of the LBP, Threonine 945 (Thr945) is another important residue. embopress.org The interaction of ligands with these polar sites at either extremity of the LBP influences their functional outcome as either agonists or antagonists. embopress.org

The residue Serine 810 (Ser810) has also been shown to be significant. A mutation of this residue to leucine (B10760876) (S810L) can alter the receptor's response to ligands. For instance, this mutation can convert MR antagonists like eplerenone and progesterone into partial agonists. nih.gov This suggests that Ser810 is involved in the conformational changes that distinguish agonism from antagonism. While direct interaction data for this compound with these specific residues is not detailed in the provided results, the established importance of these amino acids in binding other MR modulators provides a framework for understanding its mechanism.

Elucidation of Conformational Changes Induced by Compound Binding

The binding of a ligand to the mineralocorticoid receptor (MR) induces a specific conformational change in the receptor's structure, particularly in the ligand-binding domain (LBD). embopress.org This conformational change is the basis for the ligand's activity as either an agonist or an antagonist.

Agonist binding, such as with aldosterone, promotes a conformation that allows for the recruitment of transcriptional coactivators. nih.govnih.gov This leads to the initiation of gene transcription. embopress.org In contrast, antagonist binding prevents the receptor from adopting this transcriptionally active conformation. nih.gov This can occur through a "passive" mechanism, where the antagonist simply blocks the binding of the agonist without inducing a specific inactive conformation, or an "active" mechanism, where the antagonist induces a conformation that actively recruits transcriptional corepressors. nih.gov

Modeling studies of eplerenone binding to the MR LBD suggest that it acts as an antagonist because it fails to stabilize the active conformation of the receptor. nih.gov It is likely that this compound, as a nonsteroidal antagonist, also functions by inducing a conformational state in the MR that is incompatible with the recruitment of coactivators, thereby blocking the downstream signaling cascade. nih.gov

Assessment of Partial Agonistic Activity (if present)

Partial agonism at the mineralocorticoid receptor (MR) is a phenomenon where a compound can elicit a submaximal response compared to a full agonist, while also acting as an antagonist in the presence of the full agonist. Cortisol, for example, is considered a partial agonist/antagonist at the MR. nih.gov

The potential for partial agonism can be influenced by specific amino acid residues within the MR ligand-binding domain. For instance, the S810L mutation in the MR can cause antagonists like eplerenone and progesterone to exhibit partial agonistic activity. nih.gov This indicates that subtle changes in the ligand-receptor interaction can shift a compound's activity profile.

While some compounds, like 8-OH-DPAT at the 5-HT(7) receptor, have been shown to act as partial agonists in certain assay systems, there is no direct evidence in the provided search results to suggest that this compound exhibits partial agonistic activity at the wild-type mineralocorticoid receptor. nih.gov Its characterization as a potent and selective nonsteroidal antagonist suggests that its primary mode of action is to block receptor activation. nih.gov

Exploration of Potential Off-Target Interactions and Secondary Biological Activities

The comprehensive evaluation of a drug candidate extends beyond its primary mechanism of action to include potential off-target interactions and secondary biological effects. This broader assessment is crucial for identifying new therapeutic opportunities and understanding the full pharmacological profile of the compound. For this compound, this involves screening against various enzymes and exploring the known activities of its core chemical structure.

Screening for Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase (sEH), Monoamine Oxidase (MAO))

While specific data on the inhibitory activity of this compound against soluble epoxide hydrolase (sEH) and monoamine oxidase (MAO) is not prominently available in the reviewed literature, screening against such enzymes is a critical step in drug development. These enzymes represent important pharmacological targets, and interaction with them could indicate significant secondary effects.

Soluble Epoxide Hydrolase (sEH): The sEH enzyme is a key player in the metabolism of fatty acids, converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs). nih.gov Inhibition of sEH can therefore increase the levels of beneficial EETs, which possess anti-inflammatory, and pain-reducing properties. nih.govresearchgate.net Consequently, sEH inhibitors are being investigated as potential therapeutics for inflammation, hypertension, and pain. nih.govuni.lu The enzyme has two distinct domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P), both of which are pharmacological targets. nih.gov The development of potent and selective sEH inhibitors is an active area of research, with various molecular scaffolds, including urea, amide, and heterocyclic derivatives, showing promise. uni.lue-century.us Given the structural components of this compound, evaluating its potential to interact with the catalytic site of sEH would be a logical step in characterizing its off-target profile.

Monoamine Oxidase (MAO): MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine, and noradrenaline. nih.govmdpi.com It exists in two isoforms, MAO-A and MAO-B, which have different substrate selectivities and distributions in the body. mdpi.com Inhibitors of MAO are well-established treatments for depression and Parkinson's disease. mdpi.comnih.gov For instance, MAO-A inhibitors increase levels of serotonin and are effective antidepressants, while selective MAO-B inhibitors are used in managing Parkinson's disease. nih.gov The design of new MAO inhibitors often involves heterocyclic structures. researchgate.net Chalcones featuring a piperazine (B1678402) moiety have been identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE). nih.gov Investigating whether this compound or its derivatives interact with either MAO isoform could uncover potential applications in neurological disorders.

Investigation of Broad Biological Activities of Related Heterocyclic Scaffolds (e.g., Antifungal, Antimicrobial, Anti-inflammatory)

The heterocyclic scaffold of this compound, specifically the substituted nicotinic acid core, belongs to a class of compounds known for a wide range of biological activities. Research into related structures provides a basis for predicting potential secondary activities.

Antifungal and Antimicrobial Activities: Nicotinic acid (also known as niacin or Vitamin B3) and its derivatives have been the focus of significant research for their antimicrobial properties. nih.gov The nicotinic acid moiety has been incorporated into numerous compounds demonstrating activity against various pathogens, including drug-resistant strains. researchgate.net These derivatives have shown potential as antibacterial, antifungal, and antitubercular agents. nih.govresearchgate.netresearchgate.net The presence of a pyridine (B92270) ring, a core component of nicotinic acid, is a known feature in some antimicrobial compounds. bg.ac.rs Furthermore, the inclusion of a fluorophenyl substituent can also confer antiparasitic activity, as seen in fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles, which have shown potent effects against parasites like Leishmania major. nih.govnih.gov

Table 1: Examples of Antimicrobial Activity in Nicotinic Acid Derivatives
Compound ClassObserved ActivityTarget Pathogens/NotesReference
Nicotinic Acid DerivativesAntibacterial, Antifungal, AntitubercularActive against various pathogens, including Mycobacterium and drug-resistant bacteria. researchgate.netdrugs.com nih.govresearchgate.netresearchgate.netdrugs.com
Nicotinic Acid HydrazidesAntibacterial, AntifungalEffective against P. aeruginosa, K. pneumoniae, and Gram-positive bacteria. Some showed activity against C. albicans. bg.ac.rs
Fluorophenyl-substituted Pyrimido[1,2-a]benzimidazolesAntiparasiticA 3-fluorophenyl substituted derivative was highly active against Leishmania major. nih.govnih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of structures related to this compound is also noteworthy. Nicotinic acid derivatives themselves are involved in processes that can modulate inflammation. nih.gov Research on other substituted aromatic acids has established a clear link to anti-inflammatory effects. For example, a study of 5-aroyl-pyrrolopyrrole-carboxylic acids found that their anti-inflammatory and analgesic potencies were related to the properties of the substituents on the benzoyl ring. nih.gov

The methoxy (B1213986) group present in the target compound is also relevant. A study of 2-methoxyphenols found that many compounds in this class were inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Similarly, 2-methoxy-4-vinylphenol, a natural compound, has been shown to exert anti-inflammatory effects by reducing the production of inducible nitric oxide synthase (iNOS) through the activation of the heme oxygenase-1 (HO-1) pathway. nih.gov This suggests that the 2-methoxy substitution on the pyridine ring of this compound could contribute to a potential anti-inflammatory profile.

Table 2: Anti-inflammatory Activity in Related Scaffolds
Compound Class/StructureMechanism/Observed ActivityReference
5-Aroyl-pyrrolopyrrole-carboxylic acidsShowed potent anti-inflammatory and analgesic activity in animal models. nih.gov
2-MethoxyphenolsA majority of the studied compounds were found to be COX-2 inhibitors. nih.gov
2-Methoxy-4-vinylphenolReduces LPS-induced NO and iNOS production via HO-1 induction. nih.gov
Metal-complexes of 5-nitropicolinic acidComplexes based on a related nicotinic acid derivative showed promising anti-inflammatory activity in RAW 264.7 cells. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of the 2-Fluorophenyl Moiety's Contribution to MR Binding Affinity and Selectivity

The 2-fluorophenyl group at the 5-position of the nicotinic acid core plays a pivotal role in anchoring the ligand within the MR ligand-binding domain (LBD). The nature and position of substituents on this phenyl ring have profound effects on the compound's affinity and selectivity.

The placement of the fluorine atom on the phenyl ring is a critical determinant of MR antagonist activity. While direct SAR data for positional isomers of fluorine on the 5-phenyl-2-methoxynicotinic acid scaffold is not extensively available in the public domain, broader principles of medicinal chemistry suggest that the ortho-fluoro substitution, as seen in the parent compound, is not arbitrary. The electron-withdrawing nature of fluorine can influence the pKa of the aromatic system and modulate its interaction with the receptor. Furthermore, the position of the fluorine atom dictates its potential to form specific hydrogen bonds or other non-covalent interactions with amino acid residues in the MR LBD. Studies on other classes of receptor ligands have shown that moving a fluorine substituent from the ortho to the meta or para position can drastically alter binding affinity, sometimes by orders of magnitude. This is often due to changes in the electrostatic potential of the ring and the steric fit within the binding pocket.

Table 1: Hypothetical MR Binding Affinities of Fluorophenyl Positional Isomers This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound series is not publicly available.

Compound Fluorine Position Hypothetical MR Binding Affinity (IC50, nM)
1 2- (ortho) High
2 3- (meta) Moderate to Low

| 3 | 4- (para) | Moderate |

Beyond fluorine, the introduction of other substituents on the phenyl ring has been a key strategy to probe the steric and electronic requirements of the MR binding pocket. The substitution pattern on this ring can impact not only potency but also selectivity against other nuclear hormone receptors, such as the glucocorticoid receptor (GR), progesterone (B1679170) receptor (PR), and androgen receptor (AR).

Research on related non-steroidal MR antagonists has demonstrated that small, electron-withdrawing groups are often favored. For instance, the replacement of the fluorine with a cyano or a trifluoromethyl group could potentially enhance potency by engaging in different interactions within the LBD. Conversely, large, bulky substituents are generally detrimental to activity, likely due to steric clashes. The goal of these modifications is often to optimize van der Waals contacts and electrostatic interactions with the hydrophobic regions of the MR LBD.

Table 2: Influence of Phenyl Ring Substituents on MR Antagonist Activity This table represents a conceptual exploration of substituent effects based on known SAR for other MR antagonists.

Compound R1 (ortho) R2 (meta) R3 (para) Expected MR Activity
4 F H H High
5 Cl H H High
6 CN H H Potentially High
7 H F H Moderate
8 H H F Moderate
9 OCH3 H H Low

| 10 | H | H | t-Butyl | Very Low |

Importance of the Carboxylic Acid Group in Receptor Recognition and Functional Activity

The carboxylic acid moiety at the 3-position of the nicotinic acid ring is a key pharmacophoric feature, essential for receptor recognition and the manifestation of antagonist activity. In its deprotonated carboxylate form under physiological pH, this group is poised to form a strong ionic bond or a charge-assisted hydrogen bond with a positively charged amino acid residue, such as an arginine or lysine (B10760008), within the MR LBD. This interaction is often a critical anchor point for the ligand. The acidic nature of this group is paramount; esterification or reduction to an alcohol typically leads to a dramatic loss of activity, confirming its indispensable role in high-affinity binding and the stabilization of the antagonist conformation of the receptor.

Influence of Scaffold Modifications on Ligand-MR LBD Interactions

Alterations to the central nicotinic acid scaffold can provide valuable insights into the spatial and conformational requirements for optimal interaction with the MR LBD.

The collective SAR and SPR data from the systematic modifications of 5-(2-FLUOROPHENYL)-2-METHOXYNICOTINIC ACID and related analogs provide a foundation for the rational design of novel MR antagonists with improved properties. By constructing a pharmacophore model based on the key interactions of the 2-fluorophenyl, 2-methoxy, and 3-carboxylic acid groups, medicinal chemists can propose new molecular architectures.

For example, if SAR studies indicate that a specific region of the MR LBD can accommodate additional bulk, new analogs could be designed with larger substituents on the phenyl ring to enhance van der Waals interactions. If a hydrogen bond donor is identified near the 2-methoxy group, analogs with alternative hydrogen bond accepting groups could be synthesized. The overarching goal of such rational design efforts is to create next-generation MR antagonists with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. This iterative process of design, synthesis, and biological evaluation is central to the discovery of new and effective therapeutic agents.

Impact of Physicochemical Properties (e.g., lipophilicity, polarity) on Biological Activity and Distribution

The physicochemical properties of a molecule, such as lipophilicity and polarity, are pivotal in determining its pharmacokinetic and pharmacodynamic profile. These characteristics influence a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. In the context of this compound and its analogs, modulation of these properties is a key strategy in medicinal chemistry to optimize therapeutic potential.

Lipophilicity's Role in Biological Activity and Distribution

Lipophilicity, often quantified by the partition coefficient (LogP), describes a compound's ability to dissolve in fats, oils, and non-polar solvents. This property is crucial for cell membrane permeability, with an optimal lipophilicity range generally required for oral absorption and transport across the blood-brain barrier.

The introduction of a fluorine atom to the phenyl ring of an analog of this compound can significantly alter its lipophilicity. While fluorine is highly electronegative, its small size means that replacing a hydrogen atom with fluorine can have varied effects on LogP depending on the molecular context. In many cases, fluorination can increase lipophilicity, which can enhance membrane permeability and, consequently, cellular uptake. This increased hydrophobicity can also facilitate entry into hydrophobic protein pockets, potentially improving binding affinity to the target receptor or enzyme.

However, excessively high lipophilicity can lead to undesirable effects such as increased metabolic clearance, reduced aqueous solubility, and non-specific binding to plasma proteins and other tissues, which can decrease the concentration of the free drug available to act on its target and may lead to toxicity.

Illustrative Data on Lipophilicity Trends:

The following interactive table illustrates the predicted changes in lipophilicity (expressed as calculated LogP or cLogP) with substitutions on a hypothetical 5-phenyl-2-methoxynicotinic acid core structure. These values are for illustrative purposes to demonstrate general trends.

The Influence of Polarity on Biological Interactions and Distribution

Polarity, which is related to the distribution of electrical charge over a molecule, is another critical determinant of a drug's behavior. The topological polar surface area (TPSA) is a commonly used descriptor for polarity and has been shown to correlate well with drug absorption and brain penetration.

The methoxy (B1213986) (-OCH3) and carboxylic acid (-COOH) groups on the nicotinic acid ring of this compound contribute significantly to its polarity. The carboxylic acid group is a key site for hydrogen bonding and can exist in an ionized state at physiological pH, which increases water solubility and can be crucial for interactions with polar residues in a receptor's binding site.

The fluorine atom, being the most electronegative element, introduces a dipole moment into the phenyl ring. This can influence intramolecular and intermolecular interactions, including hydrogen bonding with water or target proteins. The strategic placement of fluorine can therefore be used to fine-tune the polarity of the molecule to achieve a balance between solubility and permeability.

Illustrative Data on Polarity Trends:

The following interactive table illustrates the predicted changes in the topological polar surface area (TPSA) with substitutions on a hypothetical 5-phenyl-2-methoxynicotinic acid core structure. These values are for illustrative purposes to demonstrate general trends.

Preclinical Pharmacological Evaluation of 5 2 Fluorophenyl 2 Methoxynicotinic Acid Analogues

In Vitro Pharmacological Characterization

The initial stages of preclinical evaluation for analogues of 5-(2-fluorophenyl)-2-methoxynicotinic acid involve a detailed in vitro assessment to determine their interaction with the mineralocorticoid receptor at a molecular and cellular level. These assays are fundamental in quantifying the potency and selectivity of the compounds, providing a strong basis for further in vivo studies.

Cell-Based Reporter Gene Assays for MR Transactivation

Cell-based reporter gene assays are a cornerstone for evaluating the functional activity of MR antagonists. nih.gov These assays typically utilize mammalian cell lines, such as human embryonic kidney (HEK293) or osteosarcoma (U2-OS) cells, which are engineered to express the human mineralocorticoid receptor. nih.govcaymanchem.com The cells also contain a reporter gene, commonly firefly luciferase, which is under the control of MR-responsive elements. caymanchem.comindigobiosciences.com

When an MR agonist like aldosterone (B195564) binds to the receptor, it translocates to the nucleus and activates the transcription of the luciferase gene, resulting in a measurable light signal. caymanchem.com The potency of an antagonist is determined by its ability to inhibit this aldosterone-induced luciferase expression. This methodology allows for the quantification of a compound's functional antagonism against the MR. maxanim.com For instance, finerenone (B607456), a well-characterized non-steroidal MR antagonist, has been shown to act as a full antagonist in such assay systems, effectively blocking the transcriptional activity of the MR. mdpi.com In some studies, finerenone was identified as an inverse agonist in the absence of aldosterone, further highlighting the detailed mechanistic insights that can be gleaned from these assays. nih.gov

Radioligand Displacement Assays for Receptor Binding Affinity (e.g., IC50, Ki)

To quantify the direct interaction between a compound and the mineralocorticoid receptor, radioligand displacement assays are employed. nih.gov This technique measures the affinity of a test compound for the MR by assessing its ability to displace a radiolabeled ligand, such as [³H]-aldosterone, that is already bound to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the compound for the receptor.

Non-steroidal MR antagonists, such as finerenone and esaxerenone (B1671244), exhibit high binding affinity for the MR. nih.gov These assays are crucial for comparing the potency of new analogues not only against each other but also against existing steroidal and non-steroidal MR antagonists. nih.gov The data generated helps in selecting compounds with the most promising affinity for further development.

In Vitro Binding and Functional Antagonism of Non-Steroidal MR Antagonists
CompoundReceptor Binding Affinity (IC50/Ki, nM)Functional Antagonist Potency (IC50, nM)Reference
Finerenone18 (IC50)Data Not Specified researchgate.net
EsaxerenoneData Not SpecifiedData Not Specified nih.gov

Functional Cell-Based Assays for Antagonist Potency

Beyond reporter gene assays, other functional cell-based assays are utilized to confirm the antagonist potency of these compounds. These assays can measure downstream cellular events that are regulated by MR activation. For example, in kidney-derived cell lines, the expression of specific MR target genes, such as the serum and glucocorticoid-regulated kinase 1 (SGK1), can be measured in response to aldosterone and the presence of an antagonist. ahajournals.org

The primary objective of these functional assays is to confirm that the receptor binding and inhibition of transactivation translate into a tangible blockade of the physiological cellular response to MR activation. maxanim.com These studies have demonstrated that non-steroidal MR antagonists like finerenone effectively inhibit the expression of pro-inflammatory and pro-fibrotic genes that are induced by aldosterone, providing a cellular basis for their organ-protective effects observed in vivo. researchgate.net

In Vivo Efficacy Studies in Established Animal Models of MR Overactivation

Following successful in vitro characterization, promising analogues of this compound are advanced to in vivo studies. These investigations utilize established animal models that mimic human diseases characterized by MR overactivation, such as hypertension and cardiovascular and renal pathologies.

Rodent Models of Hypertension

The efficacy of non-steroidal MR antagonists in lowering blood pressure is often evaluated in rodent models of hypertension. nih.gov One such model is the Dahl salt-sensitive (DSS) rat, which develops hypertension when fed a high-salt diet. nih.gov In this model, esaxerenone demonstrated a significant dose-dependent reduction in systolic blood pressure. nih.gov Another commonly used model is the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat, which exhibits persistently high blood pressure and cardiovascular remodeling. nih.gov

Studies have shown that non-steroidal MR antagonists can effectively reduce blood pressure in these models. For example, in uninephrectomized Wistar Kyoto rats, esaxerenone treatment led to a notable decrease in blood pressure. nih.gov Similarly, finerenone has been shown to reduce blood pressure in ovariectomized mice. nih.gov These findings from preclinical models provide strong evidence for the antihypertensive potential of this class of compounds. nih.gov

Efficacy of Non-Steroidal MR Antagonists in Rodent Models of Hypertension
CompoundAnimal ModelEffect on Blood PressureReference
EsaxerenoneDahl Salt-Sensitive Rats (High Salt Diet)~18-27% reduction in SBP nih.gov
EsaxerenoneUninephrectomized Wistar Kyoto Rats~30% reduction in BP nih.gov
FinerenoneOvariectomized Mice~13% reduction in BP nih.gov

Computational and Theoretical Approaches in 5 2 Fluorophenyl 2 Methoxynicotinic Acid Research

Molecular Docking Studies of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in rational drug design for predicting the binding affinity and mode of action of a potential drug candidate like 5-(2-fluorophenyl)-2-methoxynicotinic acid.

Should this compound be docked into a target protein's active site, the simulation would predict its most stable binding conformation, often referred to as the binding pose. This analysis identifies the specific amino acid residues within the receptor that interact with the ligand. japsonline.commolinspiration.com

Key intermolecular interactions that would be analyzed include:

Hydrogen Bonds: The carboxylic acid group of the molecule is a potent hydrogen bond donor and acceptor. Docking studies would identify interactions between this group and residues such as lysine (B10760008), aspartic acid, or histidine. researchgate.net

Hydrophobic Interactions: The fluorophenyl and pyridine (B92270) rings are largely hydrophobic and would be predicted to form van der Waals and pi-alkyl interactions with nonpolar residues like valine, leucine (B10760876), and alanine (B10760859). researchgate.net

Pi-Pi Stacking: The aromatic nature of the two rings allows for potential pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket. japsonline.com

Halogen Bonds: The fluorine atom on the phenyl ring could potentially form halogen bonds with oxygen or other electronegative atoms in the protein backbone or side chains.

These predicted interactions are typically ranked using a scoring function, which estimates the binding free energy, with lower energy scores indicating a more favorable interaction. molinspiration.com

Table 1: Illustrative Example of a Molecular Docking Interaction Table This table is a hypothetical representation of potential interactions for this compound and does not represent published experimental data.

Ligand Atom/GroupReceptor ResidueInteraction Type
Carboxylic Acid (-COOH)LYS 120Hydrogen Bond, Ionic
Pyridine Ring NitrogenSER 245Hydrogen Bond
2-Fluorophenyl RingPHE 310Pi-Pi Stacking
Methoxy (B1213986) Group (-OCH3)LEU 118Hydrophobic
Fluorine AtomGLY 244 (Backbone O)Halogen Bond / van der Waals

Proteins are not rigid structures. The binding of a ligand can induce conformational changes in the receptor, a phenomenon known as "induced fit." Advanced molecular docking protocols can account for this receptor plasticity. By allowing certain amino acid side chains to move during the docking simulation, researchers can identify how the binding pocket might adapt its shape to better accommodate this compound. This process can sometimes reveal new, transiently-opened sub-pockets, which can be exploited to design future derivatives with improved specificity and affinity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. jyoungpharm.orgnih.gov An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water and ions), would track the motions of every atom over a set period, typically nanoseconds to microseconds.

This simulation provides critical information on:

Binding Stability: The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation suggests a stable binding interaction. researchgate.net

Conformational Sampling: MD simulations allow the ligand to explore different conformations within the binding site, providing a more realistic understanding of its binding mode than static docking alone.

Role of Water Molecules: These simulations can reveal the role of individual water molecules in mediating the interaction between the ligand and the receptor, which can be crucial for binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for a series of nicotinic acid derivatives including this compound, researchers would first synthesize and test a set of related compounds for a specific biological activity (e.g., enzyme inhibition).

Then, various molecular descriptors (physicochemical properties) for each compound are calculated. A mathematical model is then built to correlate these descriptors with the observed activity. A statistically robust QSAR model, validated by high correlation coefficients (r²) and cross-validation coefficients (q²), can then be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize which derivatives of this compound to synthesize next to maximize potency.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A compound's success as a drug depends not only on its interaction with the target but also on its pharmacokinetic and safety profile. In silico ADMET prediction tools are used early in the drug discovery process to flag potential liabilities. These models use a compound's structure to predict its properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predictions can include properties like human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicities such as hERG inhibition or mutagenicity.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral medication. This is often evaluated using rules of thumb, most notably Lipinski's Rule of Five. These rules are based on key molecular descriptors that influence absorption and permeability. The calculated descriptors for this compound are presented below.

Table 2: Calculated Molecular Descriptors for this compound

DescriptorValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )247.22≤ 500Yes
LogP (Octanol-Water Partition Coefficient)2.65≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Number of Rotatable Bonds3≤ 10 (Veber's Rule)Yes
Topological Polar Surface Area (TPSA)67.5 Ų≤ 140 Ų (Veber's Rule)Yes

Values are computationally predicted based on the chemical structure.

The analysis shows that this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption. The partition coefficient (LogP) indicates a good balance between hydrophilicity and lipophilicity. Furthermore, its number of rotatable bonds and topological polar surface area (TPSA) are well within the limits suggested for good oral bioavailability.

Prediction of Key Physicochemical Properties Influencing Biopharmaceutical Performance

While specific experimentally determined or computationally predicted physicochemical data for this compound are not publicly available, the methodologies for such predictions are well-established in medicinal chemistry. These predictions are crucial for assessing a compound's "drug-likeness" and forecasting its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties that are typically evaluated include solubility, plasma protein binding, and tissue penetration.

Solubility: Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations. Computational models can predict intrinsic solubility (the solubility of the neutral form of the molecule) and solubility at a specific pH, which is particularly relevant for ionizable compounds like this compound.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream and, consequently, its availability to reach the target tissue and exert its pharmacological effect. High plasma protein binding can reduce the clearance of a drug, prolonging its half-life. In silico models predict the percentage of a compound that will be bound to plasma proteins.

Tissue Penetration: A drug's ability to penetrate various tissues is essential for its efficacy, especially for targets that are not located in the bloodstream. This is influenced by factors such as lipophilicity (often expressed as logP or logD), molecular size, and the presence of specific transporter proteins. Computational tools can provide predictions of a compound's likely distribution into different tissues.

An illustrative example of predicted physicochemical properties for a compound like this compound is presented in the interactive table below. It is important to note that these are hypothetical values for demonstration purposes.

PropertyPredicted ValueImplication for Biopharmaceutical Performance
Intrinsic Solubility (logS)-3.5Moderate to low solubility, may require formulation strategies to enhance absorption.
Aqueous Solubility at pH 7.4 (mg/mL)0.15Limited solubility at physiological pH, potentially impacting oral bioavailability.
Plasma Protein Binding (%)>95%High binding, suggesting a longer half-life but potentially lower free drug concentration.
LogP3.2Indicates good lipophilicity, which can favor membrane permeability and tissue penetration.
Polar Surface Area (PSA)65 ŲWithin a range that is generally favorable for good cell membrane permeability.

Analysis of X-ray Crystallographic Structures of Ligand-MR LBD Complexes

The determination of the three-dimensional structure of a ligand in complex with its protein target by X-ray crystallography is a powerful tool in drug design. It provides a detailed atomic-level view of the binding interactions, which can guide the rational design of more potent and selective molecules.

As of the current date, a publicly available X-ray crystal structure of this compound bound to the mineralocorticoid receptor ligand-binding domain (MR LBD) has not been deposited in the Protein Data Bank (PDB). However, the analysis of such a structure, were it available, would follow established principles. Researchers would examine the specific amino acid residues in the MR LBD that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. This information would reveal the key determinants of binding affinity and selectivity.

To illustrate the type of information that can be gleaned from such a structure, we can consider the analysis of a different non-steroidal antagonist, such as (S)-1 (AZD9977), in complex with the human MR LBD (PDB ID: 6GGG) rcsb.org. The crystallographic data for this complex is summarized in the table below.

PDB ID6GGG
Ligand(S)-1 (AZD9977)
Resolution1.71 Å
R-Value Work0.180
R-Value Free0.192

Future Research Directions and Therapeutic Potential of 5 2 Fluorophenyl 2 Methoxynicotinic Acid Analogues

Rational Design and Synthesis of Next-Generation Non-Steroidal MR Antagonists with Improved Profiles

The development of next-generation non-steroidal mineralocorticoid receptor (MR) antagonists derived from 5-(2-fluorophenyl)-2-methoxynicotinic acid is centered on a rational design approach to enhance their pharmacological properties. The primary goals are to improve potency, selectivity, and pharmacokinetic profiles, leading to safer and more effective therapeutic agents.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core structure of this compound, researchers can identify key structural motifs responsible for MR binding and antagonist activity. Computational modeling and molecular docking studies play a crucial role in predicting how different substitutions on the pyridine (B92270) and phenyl rings will interact with the ligand-binding pocket of the MR. This in-silico approach helps in prioritizing the synthesis of compounds with the highest potential for improved activity.

Key areas of structural modification include:

Substitution on the Phenyl Ring: The fluorine atom at the 2-position of the phenyl ring is a critical feature. Further exploration of different halogen substitutions (e.g., chlorine, bromine) or the introduction of other electron-withdrawing or -donating groups could modulate the electronic properties and binding affinity of the molecule.

Modification of the Methoxy (B1213986) Group: The 2-methoxy group on the nicotinic acid core is another site for modification. Replacing it with other alkoxy groups of varying chain lengths or introducing bioisosteric replacements could impact the compound's metabolic stability and potency.

Alterations to the Nicotinic Acid Moiety: The carboxylic acid group is typically essential for anchoring the ligand to the receptor. However, exploring ester or amide prodrugs could improve oral bioavailability.

The synthesis of these rationally designed analogues often involves multi-step synthetic routes. Modern synthetic methodologies, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), are employed to efficiently construct the biaryl core of these molecules.

The ultimate aim of this rational design and synthesis is to develop non-steroidal MR antagonists with a superior profile compared to existing steroidal agents like spironolactone (B1682167) and eplerenone (B1671536). These next-generation antagonists are expected to have a higher affinity and selectivity for the MR, minimizing off-target effects on other steroid receptors and thereby reducing side effects such as gynecomastia.

Investigation of Novel Therapeutic Applications for MR Modulators in Unexplored Disease Areas

While the primary therapeutic targets for MR antagonists have traditionally been cardiovascular and renal diseases, there is a growing body of evidence suggesting their potential in a wider range of pathologies. The unique properties of non-steroidal MR modulators, such as those derived from this compound, make them attractive candidates for exploring these novel applications.

One of the most promising new areas is in the treatment of inflammatory and fibrotic diseases . Overactivation of the MR is known to promote inflammation and fibrosis in various tissues. Non-steroidal MR antagonists have demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical models, independent of their hemodynamic effects. This opens up possibilities for their use in conditions such as:

Non-alcoholic steatohepatitis (NASH): A chronic liver disease characterized by inflammation and fibrosis.

Pulmonary fibrosis: A progressive lung disease with limited treatment options.

Systemic sclerosis: An autoimmune disease that causes fibrosis of the skin and internal organs.

Another area of significant interest is neuroinflammation and neurodegenerative diseases . The mineralocorticoid receptor is expressed in the brain and has been implicated in the pathophysiology of conditions like Alzheimer's disease and depression. By modulating MR activity, these compounds could potentially reduce neuroinflammation and offer a novel therapeutic strategy.

Furthermore, the role of MR in metabolic disorders is being increasingly recognized. MR antagonism has been shown to improve insulin sensitivity and glucose metabolism in preclinical studies, suggesting a potential role in the management of type 2 diabetes and metabolic syndrome.

The exploration of these novel therapeutic applications will require extensive preclinical and clinical research to establish the efficacy and safety of this compound analogues in these new indications.

Development of Advanced Methodologies for Compound Synthesis and Biological Evaluation

The successful development of novel analogues of this compound is contingent on the availability of efficient and robust synthetic methods and high-throughput biological screening assays.

Advanced Synthetic Methodologies:

Traditional methods for the synthesis of substituted nicotinic acids can be lengthy and low-yielding. Modern synthetic chemistry offers a range of advanced methodologies to overcome these challenges:

Flow Chemistry: This technology allows for the continuous synthesis of chemical compounds in a reactor, offering advantages in terms of safety, scalability, and reaction control. It is particularly well-suited for multi-step syntheses.

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, enabling the formation of complex bonds under mild conditions. It can be used to introduce novel functional groups into the nicotinic acid scaffold.

Enzymatic Synthesis: Biocatalysis, using enzymes to perform specific chemical transformations, offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral intermediates. mdpi.comnih.gov

Advanced Biological Evaluation:

To efficiently screen the large number of synthesized analogues, high-throughput biological evaluation methods are essential. These include:

Cell-based Reporter Assays: These assays use genetically engineered cells that express the mineralocorticoid receptor and a reporter gene. The activity of the reporter gene is linked to the activation or inhibition of the MR, allowing for rapid screening of compound libraries.

High-Content Screening (HCS): This automated imaging-based technology allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's biological activity and potential toxicity.

Organ-on-a-chip Models: These microfluidic devices mimic the structure and function of human organs, providing a more physiologically relevant in vitro model for testing drug efficacy and toxicity compared to traditional cell cultures.

The integration of these advanced synthetic and biological evaluation methodologies will accelerate the discovery and development of next-generation MR modulators based on the this compound scaffold.

Exploration of Synergistic Therapeutic Combinations with Other Pharmacological Agents

The therapeutic potential of this compound analogues can be further enhanced through combination therapy. By targeting multiple pathological pathways simultaneously, synergistic combinations can lead to improved efficacy and a reduction in the required doses of individual drugs, potentially minimizing side effects.

Several classes of drugs are promising candidates for combination therapy with non-steroidal MR antagonists:

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: This class of drugs, used in the treatment of type 2 diabetes, has shown significant cardiovascular and renal protective effects. Combining an SGLT2 inhibitor with a non-steroidal MRA could provide additive or synergistic benefits in patients with diabetic kidney disease and heart failure.

Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These drugs are mainstays in the treatment of hypertension and heart failure. While they reduce the production or action of angiotensin II, they can lead to aldosterone (B195564) escape. The addition of an MR antagonist can provide a more complete blockade of the renin-angiotensin-aldosterone system (RAAS).

Direct Renin Inhibitors: Similar to ACE inhibitors and ARBs, direct renin inhibitors target the RAAS. Combination with an MR antagonist could offer a comprehensive approach to managing cardiorenal diseases.

Anti-inflammatory and Anti-fibrotic Agents: In diseases where inflammation and fibrosis are key drivers, such as NASH or pulmonary fibrosis, combining an MR antagonist with other drugs that have anti-inflammatory or anti-fibrotic properties could lead to enhanced therapeutic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.